

Spectroscopic Characterization of 1H-Indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indazole**

Cat. No.: **B189455**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1H-indazole**, a core heterocyclic motif prevalent in medicinal chemistry and drug development. This document outlines the key spectroscopic data for **1H-indazole** and offers detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **1H-indazole**, providing detailed information about the chemical environment of its constituent atoms.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **1H-Indazole** (Solvent: DMSO-d₆)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	~13.1	broad singlet	-
H3	8.10	doublet	0.9
H4	7.78	doublet	8.2
H5	7.13	triplet	7.5
H6	7.36	triplet	7.7
H7	7.58	doublet	8.5

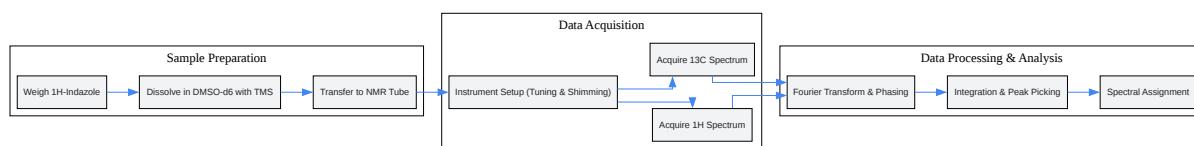
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **1H-Indazole** (Solvent: DMSO-d₆)

Carbon	Chemical Shift (δ , ppm)
C3	134.5
C3a	121.1
C4	120.9
C5	126.3
C6	120.0
C7	109.8
C7a	140.2

Note: Assignments are based on computational and experimental data.

Experimental Protocol: NMR Analysis


- Sample Preparation:
 - Accurately weigh 5-10 mg of **1H-indazole**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:
 - Use a 300 MHz or higher field NMR spectrometer.[\[2\]](#)
 - Tune and shim the spectrometer to the DMSO-d₆ lock signal.
 - Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-14 ppm for ¹H NMR and 0-160 ppm for ¹³C NMR).

- Data Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Visualization: NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis of **1H-Indazole**.

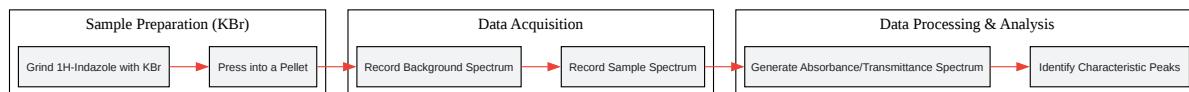
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **1H-indazole** based on the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation

Table 3: Characteristic IR Absorption Bands for **1H-Indazole**

Vibrational Mode	Functional Group	Characteristic Frequency (cm ⁻¹)
N-H Stretch (broad)	Amine	3150 - 3000
Aromatic C-H Stretch	Aromatic Ring	3100 - 3000
C=C / C=N Aromatic & Pyrazole Ring Stretch	Aromatic & Pyrazole Rings	1620 - 1450
C-H Out-of-plane Bend	Aromatic Ring	900 - 700


Data compiled from various sources.[\[3\]](#)

Experimental Protocol: IR Analysis

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **1H-indazole** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Record a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Place the KBr pellet in the sample holder.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Experimental Workflow

[Click to download full resolution via product page](#)

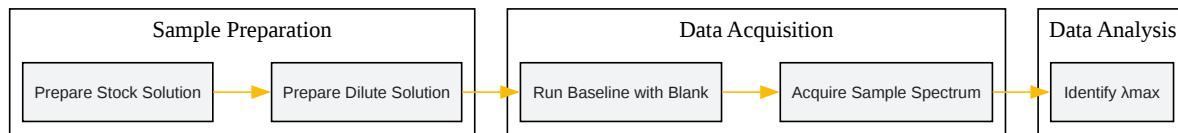
Caption: Workflow for IR spectroscopic analysis of **1H-Indazole**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **1H-indazole** molecule, particularly those involving its aromatic system.

Data Presentation

Table 4: UV-Vis Absorption Data for **1H-Indazole** (in Acetonitrile)


λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
~254	Data not readily available
~296	Data not readily available

The absorption maxima can be influenced by the solvent.[4]

Experimental Protocol: UV-Vis Analysis

- Sample Preparation:
 - Prepare a stock solution of **1H-indazole** in a UV-transparent solvent (e.g., acetonitrile or methanol) of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 AU.[5] A typical concentration is around 10 µg/mL.[5]
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Set the wavelength range for scanning (e.g., 200-400 nm).[5]
- Data Acquisition:
 - Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
 - Run a baseline correction with the blank.
 - Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).[5]

Visualization: UV-Vis Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis spectroscopic analysis of **1H-Indazole**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **1H-indazole**, which aids in confirming its molecular formula and structure.

Data Presentation

Table 5: Key Electron Ionization (EI) Mass Spectrometry Fragments for **1H-Indazole**

m/z	Ion	Relative Abundance
118	[M] ⁺	Base Peak
91	[M-HCN] ⁺	High
64	[C ₅ H ₄] ⁺	Moderate

The molecular ion peak at m/z 118 is often the base peak.^[3] A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment at m/z 91.^[3]

Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation:
 - Dissolve a small amount of **1H-indazole** in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.^[6]

- Further dilute the solution as needed for the specific instrument and ionization technique.
[\[6\]](#)
- Instrument Setup:
 - Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique often used with LC-MS, while EI is a "hard" technique that induces more fragmentation.[\[3\]](#)[\[7\]](#)
 - For ESI, typical settings might include a positive ionization mode to form $[M+H]^+$ ions.[\[7\]](#)
 - Set the mass analyzer to scan an appropriate mass range (e.g., m/z 50-200).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum.

Visualization: Mass Spectrometry Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometric analysis of **1H-Indazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1H-Indazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189455#spectroscopic-characterization-of-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com